4-Methyl-3-(oxan-4-yl)piperidine
Description
4-Methyl-3-(oxan-4-yl)piperidine is a piperidine derivative characterized by a methyl group at the 4-position and a tetrahydropyran (oxan-4-yl) substituent at the 3-position of the piperidine ring. The oxan-4-yl group introduces conformational rigidity and lipophilicity, which may enhance binding to hydrophobic targets, while the methyl group at position 4 could influence steric interactions and metabolic stability.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-methyl-3-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-2-5-12-8-11(9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3 |
InChI Key |
HAEWEEDOAJSWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Aziridine Rearrangement and Radical-Induced Cyclization
One prominent pathway involves the transformation of aziridine precursors into piperidine derivatives via radical rearrangements:
- Starting Material: Monosubstituted aziridines derived from amino acids or amino alcohols.
- Reaction Conditions: Treatment with tri-n-butyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN) as radical initiator under reflux conditions.
- Mechanism: Radical abstraction leads to aziridinylcarbinyl radicals, which undergo a 5-exo-trig cyclization, breaking the C–N bond and forming the piperidine ring with specific substitution at the 4-position (see Scheme 2 in).
- Outcome: Formation of 4-methyl-piperidine derivatives with oxan-4-yl substituents, where the methyl group originates from the original amino acid or alcohol precursor.
This method emphasizes the radical-mediated ring expansion, providing a route to functionalized piperidines with high regioselectivity.
Sequential Palladium-Catalyzed Allylic Amination and Michael Addition
Another robust approach involves palladium catalysis:
- Step 1: Palladium-catalyzed allylic amination of suitable allylic substrates, such as bromo-acetals, with amines like benzylamine or sulfonamides to generate intermediate amines.
- Step 2: Michael addition to α,β-unsaturated esters or ketones, forming the piperidine core with oxan-4-yl groups attached at the 3-position (see Scheme 3 in).
- Reaction Conditions: Use of Pd(0) catalysts such as Pd(PPh₃)₂Cl₂, in combination with bases like sodium ethoxide, under mild temperatures.
- Key Features: The decarboxylative and substitution steps enable precise installation of the oxan-4-yl group via nucleophilic attack, followed by cyclization.
This method offers high stereocontrol and functional group tolerance, suitable for complex molecule synthesis.
Organometallic Cross-Coupling and Radical Rearrangement
A third pathway involves organozinc chemistry:
- Preparation of amino acid-derived organozinc reagents: For example, serine-based organozinc compounds prepared via transmetallation.
- Cross-coupling: Reaction with propenoyl chloride catalyzed by palladium to generate α,β-unsaturated intermediates.
- Radical Rearrangement: Subsequent radical addition or rearrangement, often triggered by radical initiators like AIBN, facilitates ring expansion to the piperidine core with oxan-4-yl substituents (see Scheme 14 in).
This pathway allows the synthesis of enantiomerically pure piperidines, leveraging chiral pool starting materials.
Intramolecular aza-Michael Reaction (IMAMR) for Stereoselective Synthesis
Recent advances have demonstrated the utility of IMAMR:
- Method: Organocatalysis using quinoline derivatives or chiral amines to induce intramolecular aza-Michael addition.
- Reaction Conditions: Use of trifluoroacetic acid as cocatalyst, with TBAF or cesium carbonate as bases.
- Outcome: Efficient formation of 4-methyl-oxan-4-yl substituted piperidines with high enantioselectivity (see Scheme 15 in).
- Advantages: High stereocontrol, scalability, and mild conditions.
Radical and Decarboxylative Strategies
Additional methods include:
- Radical rearrangement of aziridines: Using radical initiators to induce ring expansion from aziridines to piperidines.
- Decarboxylative Mannich reactions: Starting from amino acid derivatives, decarboxylation followed by Mannich-type addition yields substituted piperidines with oxan-4-yl groups.
Summary of Key Reaction Conditions and Reagents
| Method | Reagents | Conditions | Features |
|---|---|---|---|
| Radical rearrangement | Tri-n-butyltin hydride, AIBN | Reflux in inert solvent | Regioselective ring expansion |
| Palladium-catalyzed | Bromo-acetal, Pd catalyst, amines | Mild, room temp | Stereoselective, functional group tolerant |
| Organometallic cross-coupling | Organozinc, Pd catalyst | Ambient, inert atmosphere | Enantiomeric purity |
| Organocatalytic IMAMR | Quinoline catalyst, TFA | Mild, room temp | High stereocontrol, scalable |
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .
Scientific Research Applications
4-Methyl-3-(oxan-4-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
Key structural variations among piperidine derivatives significantly impact their physicochemical and biological profiles:
*Calculated based on molecular formula (C11H21NO).
Key Observations:
- Lipophilicity: The oxan-4-yl group in 4-Methyl-3-(oxan-4-yl)piperidine likely enhances hydrophobicity, similar to piperidine-containing platinum complexes, which show higher logP values than pyridine analogs .
Biological Activity
4-Methyl-3-(oxan-4-yl)piperidine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and therapeutic implications, supported by various studies and data.
Anticancer Properties
Research indicates that 4-Methyl-3-(oxan-4-yl)piperidine exhibits anticancer activity . Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and modulation of key signaling pathways. For instance, compounds with similar piperidine structures have shown effectiveness against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines, often surpassing the efficacy of traditional chemotherapeutics like curcumin .
Antimicrobial Effects
The compound also displays antimicrobial properties , which are currently under investigation. Its mechanism may involve interference with microbial cell wall synthesis or inhibition of critical enzymes necessary for microbial survival. Similar piperidine derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting a promising avenue for further exploration in infectious disease treatment .
Neurotransmitter Modulation
Another area of interest is the compound's potential to modulate neurotransmitter systems . It is hypothesized that 4-Methyl-3-(oxan-4-yl)piperidine may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
The exact mechanisms through which 4-Methyl-3-(oxan-4-yl)piperidine exerts its biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Pro-Angiogenic Factors : Similar compounds have been shown to inhibit factors like HIF (hypoxia-inducible factor), which are crucial in cancer progression.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition : It may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Methyl-3-(oxan-4-yl)piperidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Piperidine | Six-membered ring with nitrogen | Commonly used in medicinal chemistry |
| Piperine | Alkaloid derived from black pepper | Known for antioxidant and anti-inflammatory properties |
| Evodiamine | Piperidine alkaloid | Potential anticancer activity |
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of piperidine compounds to explore their biological activities:
- Study on Antitumor Activity : A study highlighted that certain piperidinone derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, indicating that modifications to the piperidine structure can enhance biological activity .
- Antimicrobial Evaluations : Research on related compounds has shown promising results against drug-resistant bacterial strains, emphasizing the need for further studies on 4-Methyl-3-(oxan-4-yl)piperidine's antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
